N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug .
Mode of Action
Reactions of thiophene-2-carbonyl chloride (tpcc) with alet3, al (n-oct)3 and alet2 (n-oct) have been studied . The reaction produced ketone (ethyl thienyl ketone and/or n-octyl thienyl ketone) as the main product .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide interacts with various enzymes and proteins. For instance, it has shown significant activity against urease and butyrylcholinesterase (BChE) enzymes . The compound’s interaction with these enzymes is believed to be due to its thiophene/furan carbocamide moieties .
Cellular Effects
Given its enzyme inhibition activities, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to inhibit the activity of urease and BChE enzymes, which could lead to changes in gene expression .
Metabolic Pathways
Given its interactions with enzymes such as urease and BChE, it is likely to be involved in several metabolic pathways .
Properties
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(15-4-1-2-5-15)21-17-8-7-14-9-10-22(13-16(14)12-17)20(24)18-6-3-11-25-18/h3,6-8,11-12,15H,1-2,4-5,9-10,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJMXOGFCBLBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.